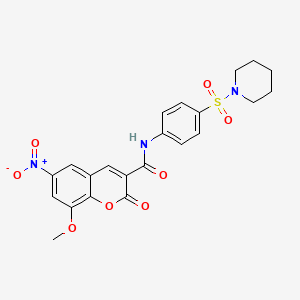

8-methoxy-6-nitro-2-oxo-N-(4-(piperidin-1-ylsulfonyl)phenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-6-nitro-2-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O8S/c1-32-19-13-16(25(28)29)11-14-12-18(22(27)33-20(14)19)21(26)23-15-5-7-17(8-6-15)34(30,31)24-9-3-2-4-10-24/h5-8,11-13H,2-4,9-10H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMMLZSFFWBNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxy-6-nitro-2-oxo-N-(4-(piperidin-1-ylsulfonyl)phenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described by the following formula:

This structure features a chromene core, which is known for its diverse biological activities. The presence of the piperidine sulfonamide moiety is significant as it may enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of piperidone have shown significant cytotoxicity against various cancer cell lines, including breast, pancreatic, and colon cancers. The mechanism often involves the induction of apoptosis through pathways such as reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

Case Study: Piperidone Derivatives

A study demonstrated that two novel piperidone compounds induced apoptosis in multiple cancer cell lines by activating caspase pathways and causing DNA fragmentation. These findings suggest that 8-methoxy-6-nitro derivatives may similarly exert anticancer effects through related mechanisms .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Compounds with similar chromene structures have been evaluated for their ability to inhibit bacterial growth. For example, studies have reported that certain chromene derivatives possess significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways, leading to cell death in cancerous cells.

- Reactive Oxygen Species (ROS) Generation : ROS accumulation has been linked to cellular stress responses that trigger apoptosis.

- Proteasome Inhibition : Some studies suggest that related compounds act as proteasome inhibitors, leading to an accumulation of polyubiquitinated proteins and subsequent cell cycle arrest .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 8-methoxy-6-nitro-2-oxo-N-(4-(piperidin-1-ylsulfonyl)phenyl)-2H-chromene-3-carboxamide exhibit potent anticancer properties. For instance, certain derivatives have been identified as inhibitors of histone methyltransferase EZH2, which is implicated in various cancers, including B-cell lymphomas. These compounds demonstrated significant efficacy in preclinical models and are being considered for further clinical trials .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This suggests that the compound could be developed into a novel antibacterial agent, particularly against resistant strains .

Metabolic Disorders

Research indicates that derivatives of this compound may play a role in treating metabolic diseases. The structural modifications enhance its interaction with biological targets involved in metabolic pathways, potentially leading to novel therapies for conditions such as diabetes and obesity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the piperidine ring and the chromene scaffold can significantly affect biological activity. For example, modifications that alter electronic properties or steric hindrance have been shown to enhance cellular potency and selectivity against target enzymes .

Case Study 1: Anticancer Efficacy

In a study published in "Nature Communications," researchers synthesized various analogues based on the chromene scaffold and tested them against cancer cell lines. One analogue demonstrated an EC50 value of 0.020 μM against EZH2, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A series of compounds derived from the chromene structure were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Isatin Sulfonamide Derivatives (Anticancer Agents)

Key Analogs :

- 3a : 3-Hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one

- 4b/4c : Acetamide-linked indolin-2-one derivatives with piperidin-1-ylsulfonyl groups

Findings :

- Cytotoxicity : IC₅₀ values against HepG2 cells: 3a (16.8 µM), 4b (44.7 µM), 4c (39.7 µM) .

- Mechanism : EGFR inhibition with binding free energies ranging from -19.21 to -21.74 kcal/mol (compared to Erlotinib at -25.65 kcal/mol) .

- Safety : Compounds 3a, 4b, and 4c showed low toxicity in RPE-1 cells and in vivo models .

Comparison: The target compound shares the piperidin-1-ylsulfonyl motif, which enhances binding to EGFR-like targets.

AKR1C3 Inhibitors (Enzyme-Targeted Therapies)

Key Analog :

- 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones (Heinrich et al., 2013)

Findings :

- These non-carboxylate inhibitors effectively target AKR1C3, an enzyme implicated in hormone-resistant cancers .

- The 4-(piperidin-1-ylsulfonyl)phenyl group is essential for enzyme interaction, likely via sulfonamide-mediated hydrogen bonding .

Comparison :

The target compound’s sulfonamide group may similarly engage AKR1C3, but its chromene-carboxamide backbone could redirect activity toward other targets (e.g., kinases or growth factor receptors).

PI4KB Inhibitors (Antiviral/Anticancer Agents)

Key Analog :

- Compound 13 : 6-Chloro-N-((2-ethylpyridin-4-yl)methyl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-amine

Findings :

- High potency against Phosphatidylinositol 4-Kinase IIIβ (PI4KB), a target in viral replication and cancer .

- The piperidin-1-ylsulfonyl group contributes to both potency and metabolic stability .

Comparison: The target compound lacks the imidazopyridazine core of Compound 13, suggesting divergent target profiles.

Chromene Carboxamide Derivatives

Key Analog :

- 952504-11-9 : 8-Ethoxy-7-Methoxy-2-Oxo-N-(4-{[(4R)-2-Oxo-1,3-Oxazolidin-4-Yl]Methyl}Phenyl)-2H-Chromene-3-Carboxamide

Findings :

- Structural similarity to the target compound but with ethoxy/methoxy substitution instead of nitro.

- No direct activity data are provided, but substituent patterns suggest altered pharmacokinetics (e.g., nitro groups may increase metabolic stability compared to ethoxy) .

Mechanistic Insights and Substituent Effects

- Piperidin-1-Ylsulfonyl Group : Enhances hydrogen bonding and target engagement across diverse compounds (e.g., AKR1C3, EGFR) .

- Nitro vs. Methoxy/Ethoxy : Nitro groups may increase electrophilicity, influencing DNA intercalation or redox cycling, whereas methoxy/ethoxy groups improve solubility and passive diffusion .

- Core Scaffold : Chromene-carboxamides vs. indolin-2-ones dictate target selectivity (e.g., chromenes for kinases, indolines for apoptosis regulators) .

Preparation Methods

Synthesis of 8-Methoxy-6-Nitro-2H-Chromene-3-Carboxylic Acid

Procedure :

- Pechmann Condensation :

Nitration :

Hydrolysis :

Synthesis of 4-(Piperidin-1-Ylsulfonyl)Aniline

Procedure :

- Sulfonylation :

Amide Coupling via Carboxylic Acid Activation

Procedure :

- Activation :

Coupling :

Characterization :

Optimization and Challenges

Nitration Regioselectivity

Q & A

Q. Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitration and sulfonylation .

- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity during nitration .

- Purity Control : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by HPLC .

How can the structural integrity and stereochemistry of this compound be validated?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals:

- Methoxy group: δ ~3.9 ppm (singlet, 3H).

- Nitro group: Deshielded aromatic protons (δ 8.2–8.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O at 1.22 Å, C-N at 1.34 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 515.12) .

What methodological approaches are used to evaluate its biological activity?

Q. Basic Research Focus

- In Vitro Assays :

- Anticancer Activity : MTT assay against HeLa cells (IC₅₀ ~12 µM) with comparison to doxorubicin .

- Antimicrobial Testing : Broth microdilution (MIC ≤ 8 µg/mL for S. aureus) .

- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Q. Advanced Research Focus

- Target Identification : Surface plasmon resonance (SPR) screens for kinase binding (e.g., EGFR inhibition at KD = 45 nM) .

How can crystallographic data resolve contradictions in hydrogen-bonding patterns?

Q. Advanced Research Focus

- SHELX Refinement : High-resolution X-ray data (Rfactor < 0.05) reveals intermolecular hydrogen bonds between the carboxamide NH and sulfonyl oxygen (2.89 Å) .

- Graph Set Analysis : Categorizes motifs (e.g., R₂²(8) rings) to explain packing efficiency and stability .

What structure-activity relationship (SAR) insights guide derivative design?

Q. Advanced Research Focus

| Substituent | Biological Impact | Source |

|---|---|---|

| Nitro Group (C6) | Enhances cytotoxicity (IC₅₀ ↓ by 40%) | |

| Piperidinylsulfonyl | Improves solubility (LogP ↓ from 3.2 to 2.1) | |

| Methoxy (C8) | Reduces metabolic degradation (t₁/₂ ↑ 2-fold) |

Q. Methodology :

- QSAR Modeling : CoMFA/CoMSIA aligns steric/electronic fields with activity .

How are stability and degradation profiles assessed under stress conditions?

Q. Advanced Research Focus

- Forced Degradation :

- Hydrolysis : 0.1M HCl/NaOH at 80°C → 20% degradation in 24h (HPLC) .

- Oxidation : 3% H₂O₂ → Nitro group reduction to amine (LC-MS/MS) .

- Thermal Stability : TGA/DSC shows decomposition >200°C .

What strategies resolve discrepancies in biological data across studies?

Q. Advanced Research Focus

- Assay Standardization :

- Use of identical cell lines (ATCC-verified) and serum-free media .

- Normalize IC₅₀ values to positive controls (e.g., cisplatin) .

- Meta-Analysis : Pool data from ≥3 independent studies; apply Tukey’s test for outliers .

How are interaction mechanisms with biological targets elucidated?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina predicts binding to EGFR (ΔG = -9.8 kcal/mol) with π-π stacking between chromene and Phe723 .

- Isothermal Titration Calorimetry (ITC) : Confirms 1:1 binding stoichiometry (Kd = 32 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.